(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N8OS and its molecular weight is 382.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is pyruvate kinase , an enzyme that plays a crucial role in glycolysis . By inhibiting this enzyme, the compound can disrupt the energy production process in cells .
Mode of Action
The compound interacts with its target, pyruvate kinase, by binding to its active site and inhibiting its enzymatic activity . This inhibition disrupts the conversion of phosphoenolpyruvate to pyruvate, a key step in the glycolysis pathway .
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting pyruvate kinase . This inhibition disrupts the final step of glycolysis, preventing the production of pyruvate and ATP. The downstream effects of this disruption can include decreased energy production and potentially cell death, particularly in cells that rely heavily on glycolysis for energy .
Pharmacokinetics
This suggests that the compound may have good bioavailability and can cross cellular membranes to interact with its targets .
Result of Action
The inhibition of pyruvate kinase by this compound can lead to decreased energy production in cells, potentially leading to cell death . This makes the compound potentially useful as a fungicide and for the treatment of cancer, as cancer cells often rely heavily on glycolysis for energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or chemicals, can potentially interact with the compound and affect its action .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c1-12-16(27-23-22-12)17(26)25-8-6-24(7-9-25)15-10-14(19-11-20-15)21-13-4-2-3-5-18-13/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMSSLRDURTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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